molecular formula C19H20N2O2 B11182170 N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxyacetamide

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxyacetamide

Cat. No.: B11182170
M. Wt: 308.4 g/mol
InChI Key: QLHYQZDILANZSX-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxyacetamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxyacetamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, influencing biological pathways such as signal transduction and gene expression . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide
  • N-(2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl)acetamide
  • N-(2-(1H-indol-3-yl)ethyl)acetamide

Uniqueness

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxyacetamide stands out due to its unique combination of the indole and phenoxyacetamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxyacetamide

InChI

InChI=1S/C19H20N2O2/c1-14-7-8-18-17(11-14)15(12-21-18)9-10-20-19(22)13-23-16-5-3-2-4-6-16/h2-8,11-12,21H,9-10,13H2,1H3,(H,20,22)

InChI Key

QLHYQZDILANZSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)COC3=CC=CC=C3

Origin of Product

United States

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